molecular formula C14H18N2O B12914462 3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 70413-35-3

3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12914462
CAS No.: 70413-35-3
M. Wt: 230.31 g/mol
InChI Key: FWVLXBFVCTXOOF-UHFFFAOYSA-N
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Description

3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the multicomponent reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. This reaction proceeds under mild conditions and can be executed on a gram scale . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and highlights broad functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various 3-ArS/ArSe derivatives, which have been synthesized in high yields (up to 95%) under mild reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For instance, it acts as a CXCR3 antagonist by binding to the CXCR3 receptor and inhibiting its activity. It also inhibits acetylcholinesterase by binding to the enzyme’s active site and preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo metal-free C-3 chalcogenation reactions under mild conditions further distinguishes it from other similar compounds .

Properties

CAS No.

70413-35-3

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-ethyl-6-methyl-2-propylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H18N2O/c1-4-7-12-11(5-2)14(17)16-10(3)8-6-9-13(16)15-12/h6,8-9H,4-5,7H2,1-3H3

InChI Key

FWVLXBFVCTXOOF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N2C(=CC=CC2=N1)C)CC

Origin of Product

United States

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